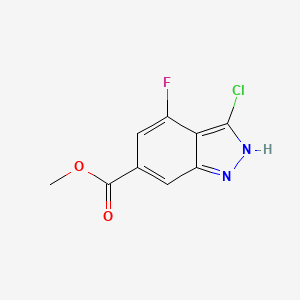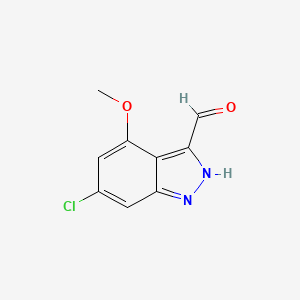
2-Chloro-4-(2-methylphenyl)-1-butene
説明
Molecular Structure Analysis
The molecular structure of similar compounds, “2-Chloro-4-methylphenol” and “4-Chloro-2-methylphenol”, consists of a benzene ring with a chlorine atom and a methyl group attached at different positions . The exact molecular structure of “2-Chloro-4-(2-methylphenyl)-1-butene” would depend on the specific arrangement of the atoms and functional groups within the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, “2-Chloro-4-methylphenol” and “4-Chloro-2-methylphenol”, have been reported . For instance, “4-Chloro-2-methylphenol” has a molecular weight of 142.58 g/mol, a boiling point of 220-225 °C, and a melting point of 43-46 °C . The exact physical and chemical properties of “this compound” would depend on its specific molecular structure.科学的研究の応用
Reactivity and Synthetic Applications
Stereochemistry and Cycloaddition Reactions : The stereochemical outcomes of reactions involving π-bonds, such as in the case of disilyne compounds, demonstrate the potential for creating stereospecific structures. For example, the reaction between disilyne and butenes yields cis- and trans-dimethyl-1,2-disilacyclobutenes, showcasing stereospecific addition. This type of reaction highlights the utility of "2-Chloro-4-(2-methylphenyl)-1-butene" in synthesizing complex molecular architectures with specific stereochemistry (Kinjo et al., 2007).
Metal-Organic Frameworks (MOFs) : Research into thiophene-based metal-organic frameworks demonstrates their effectiveness in luminescence sensing and environmental decontamination, particularly in the selective and sensitive detection of heavy metals and organic pollutants. Although not directly involving "this compound," this research illustrates the broader context of functional organic compounds in environmental applications (Zhao et al., 2017).
Environmental and Analytical Chemistry
- Electrochemical Studies : The electrochemical behavior of chloroalkyl compounds provides insights into selective synthesis and the effects of functional groups on reaction pathways. Such studies are crucial for understanding the electrochemical properties of chlorinated organic compounds and their potential applications in synthetic organic chemistry (Uneyama et al., 1983).
Material Science and Photophysics
- Polymerization and Material Properties : The investigation of end groups in polymer chains, such as in poly(1-butene), highlights the importance of molecular architecture in determining the physical properties of polymers. This research is relevant for designing materials with specific characteristics, such as thermal stability, mechanical strength, and chemical resistance (Rossi et al., 1995).
Safety and Hazards
The safety and hazards associated with similar compounds, “2-Chloro-4-methylphenol” and “4-Chloro-2-methylphenol”, have been documented . These compounds are classified as hazardous and can cause eye damage, skin irritation, and respiratory irritation . The specific safety and hazards associated with “2-Chloro-4-(2-methylphenyl)-1-butene” would depend on its specific molecular structure and properties.
作用機序
Target of Action
Similar compounds such as 4-chloro-2-methylphenol have been studied and found to interact with certain enzymes in Gram-negative bacteria . These enzymes play a crucial role in the metabolism of the organism, and their inhibition can lead to significant changes in the organism’s function .
Mode of Action
It is known that similar compounds can interact with their targets via an inducible pathway . This interaction can lead to changes in the target’s function, potentially inhibiting its activity and disrupting the normal metabolic processes of the organism .
Biochemical Pathways
Related compounds have been observed to affect the metabolic pathways in gram-negative bacteria . The compound’s interaction with its targets can lead to a disruption in these pathways, affecting the downstream effects and overall function of the organism .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound’s interaction with its targets could lead to significant changes in the function of the organism, potentially inhibiting its normal metabolic processes .
特性
IUPAC Name |
1-(3-chlorobut-3-enyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTFPRKDIWUPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641118 | |
| Record name | 1-(3-Chlorobut-3-en-1-yl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
731772-13-7 | |
| Record name | 1-(3-Chloro-3-buten-1-yl)-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorobut-3-en-1-yl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



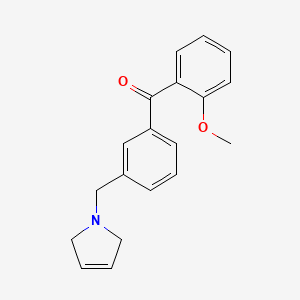
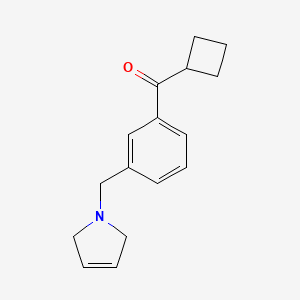
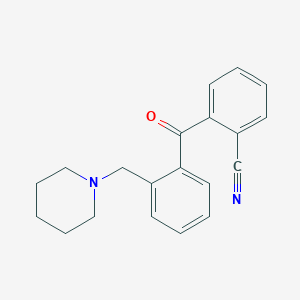
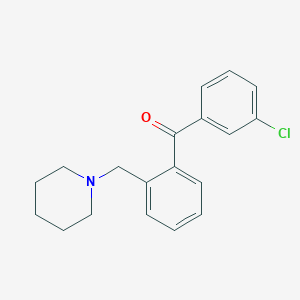
![2,4-Dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613893.png)
![Cyclopentyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1613895.png)





